molecular formula C16H36Si2 B14615133 (But-2-ene-1,4-diyl)bis(triethylsilane) CAS No. 58458-84-7

(But-2-ene-1,4-diyl)bis(triethylsilane)

Cat. No.: B14615133
CAS No.: 58458-84-7
M. Wt: 284.63 g/mol
InChI Key: VKHZZFJWPMCOHR-UHFFFAOYSA-N
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Description

(But-2-ene-1,4-diyl)bis(triethylsilane) is an organosilicon compound featuring a central but-2-ene-1,4-diyl backbone (a four-carbon chain with a double bond between C2 and C3) symmetrically substituted with triethylsilyl groups at the terminal carbons. This structure imparts unique steric and electronic properties, making it valuable in organic synthesis, polymer chemistry, and materials science.

Properties

CAS No.

58458-84-7

Molecular Formula

C16H36Si2

Molecular Weight

284.63 g/mol

IUPAC Name

triethyl(4-triethylsilylbut-2-enyl)silane

InChI

InChI=1S/C16H36Si2/c1-7-17(8-2,9-3)15-13-14-16-18(10-4,11-5)12-6/h13-14H,7-12,15-16H2,1-6H3

InChI Key

VKHZZFJWPMCOHR-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CC=CC[Si](CC)(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (But-2-ene-1,4-diyl)bis(triethylsilane) typically involves the hydrosilylation of but-2-yne with triethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of (But-2-ene-1,4-diyl)bis(triethylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (But-2-ene-1,4-diyl)bis(triethylsilane) involves its ability to participate in hydrosilylation reactions. The compound acts as a hydrosilylation agent, transferring the silyl group to unsaturated substrates such as alkenes and alkynes. This process is facilitated by the presence of a catalyst, typically a transition metal such as platinum or palladium . The molecular targets include unsaturated carbon-carbon bonds, and the pathways involved are primarily those of addition and substitution reactions .

Comparison with Similar Compounds

Table 2: Spectroscopic and Physical Data

Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm) MS (m/z) Melting Point (°C) Reference
4,4’-(But-2-ene-1,4-diyl)bis(2-methoxyphenol) 5.67–5.60 (E-isomer, m), 3.85 (s, OCH3) 126.36 (C=C), 55.2 (OCH3) 361.16 [M+H]+
(Z)-N1,N1′-(but-2-ene-1,4-diyl)bis(N3-ethylpropane-1,3-diamine) 1.43–1.25 (m, CH2), 2.98 (t, NH) 126.36 (C=C), 47.85 (NCH2) 341.36 [M+H]+
(E)-1,1’-(but-2-ene-1,4-diyl)bis(4-hydroxy-3,1-phenylene)bis(ethan-1-one) 7.82 (d, Ar-H), 2.61 (s, COCH3) 197.1 (C=O), 128.4 (C=C) 325.14 [M+H]+ 210–212

Key Observations:

  • NMR Signatures : The but-2-ene-1,4-diyl core consistently shows resonances at δ ~126 ppm in 13C NMR for the C=C bond, with substituent-specific shifts (e.g., OCH3 at δ ~55 ppm) .
  • Thermal Stability : Aryl-substituted derivatives (e.g., bis(4-chlorophenyl)but-2-ene-1,4-dione) exhibit higher melting points (>200°C) due to extended conjugation and intermolecular interactions .

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